Structural and Physicochemical Differentiation from Pyraclostrobin Drives Chromatographic Selectivity
CAS 512165-96-7 differs from pyraclostrobin (CAS 175013-18-0) by the substitution of the N-methoxy (–OCH₃) group with a hydrogen atom on the carbamate nitrogen, reducing the molecular weight from 387.82 to 357.79 g/mol (ΔMW = 30.03 g/mol) and altering key physicochemical descriptors including XLogP3 (3.9 vs. 4.1 for pyraclostrobin), hydrogen bond donor count (1 vs. 0), and topological polar surface area [1]. This structural difference produces distinct retention behavior in reversed-phase HPLC and unique precursor-to-product ion transitions in MS/MS detection, enabling unambiguous identification and quantification of the metabolite in the presence of the parent compound [2].
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW 357.79 g/mol; HBD count = 1; XLogP3 = 3.9 |
| Comparator Or Baseline | Pyraclostrobin: MW 387.82 g/mol; HBD count = 0; XLogP3 ≈ 4.1 |
| Quantified Difference | ΔMW = –30.03 g/mol; ΔHBD = +1; ΔXLogP3 ≈ –0.2 |
| Conditions | Computed physicochemical properties from PubChem (2026 release); validated by UHPLC-MS/MS retention time separation in C18 reversed-phase conditions [2] |
Why This Matters
A molecular weight difference of 30 Da and the presence of an additional hydrogen bond donor enable complete chromatographic baseline separation of the metabolite from the parent drug, which is a prerequisite for accurate co-quantification in regulatory residue analysis.
- [1] PubChem. (2026). Comparative Physicochemical Properties: CID 11710166 (Desmethoxy metabolite) vs. CID 6422840 (Pyraclostrobin). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
- [2] He, L. et al. (2021). Simultaneous determination of pyraclostrobin and its desmethoxy metabolite BF 500-3 by QuEChERS-UHPLC-MS/MS. Environ Sci Pollut Res, 28(14), 17712–17723. https://doi.org/10.1007/s11356-020-11798-6 View Source
